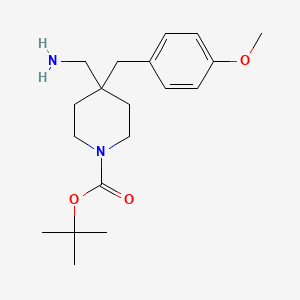

tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)piperidine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, an aminomethyl group, and a methoxybenzyl group, making it a versatile intermediate for synthesizing other compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)piperidine-1-carboxylate typically involves multiple steps:

Piperidine Derivation: : Starting with piperidine, the compound undergoes functionalization to introduce the aminomethyl group.

Benzyl Group Addition: : The 4-methoxybenzyl group is introduced through a benzyl halide intermediate.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This includes the use of catalysts, controlled temperatures, and purification techniques to ensure the final product's purity.

Análisis De Reacciones Químicas

Ester Hydrolysis and Deprotection

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate. This reaction is pivotal for deprotection in synthetic pathways.

Mechanistic Insight :

-

Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water.

-

Basic conditions deprotonate water, generating hydroxide ions that cleave the ester bond via nucleophilic acyl substitution .

Functionalization of the Aminomethyl Group

The primary amine in the aminomethyl group participates in nucleophilic reactions, enabling the formation of amides, ureas, or Schiff bases.

Key Reactions:

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Acylation | Acetic anhydride, triethylamine | DCM, 0°C → RT, 2 hours | N-Acetylated derivative |

| Urea Formation | Phosgene, amine derivatives | THF, reflux, 12 hours | Substituted urea compounds |

Notes :

-

Triethylamine is often used to scavenge HCl during acylation .

-

Schiff bases require anhydrous conditions to prevent hydrolysis .

Modification of the Methoxybenzyl Group

The 4-methoxybenzyl group undergoes electrophilic aromatic substitution (EAS) and demethylation reactions.

Demethylation:

-

Reagent : BBr₃ in DCM at −78°C → RT.

-

Outcome : Methoxy → hydroxy conversion, enabling further functionalization (e.g., O-alkylation) .

EAS Reactions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy.

-

Halogenation : Br₂/FeBr₃ adds bromine to the aromatic ring .

| Reaction | Conditions | Selectivity |

|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | Para to methoxy group |

| Bromination | Br₂, FeBr₃, DCM, RT | Ortho/para to methoxy group |

Piperidine Ring Functionalization

The piperidine ring participates in alkylation and oxidation reactions.

N-Alkylation:

-

Reagents : Alkyl halides (e.g., methyl iodide) in the presence of NaH.

-

Example : Reaction with methyl iodide in DMF at 50°C yields quaternary ammonium salts .

Oxidation:

-

Reagent : mCPBA (meta-chloroperbenzoic acid) oxidizes the piperidine ring to form N-oxide derivatives .

| Reaction | Reagents/Conditions | Outcome |

|---|---|---|

| N-Alkylation | Methyl iodide, NaH, DMF, 50°C | Quaternary ammonium salt |

| Oxidation | mCPBA, DCM, 0°C → RT | Piperidine N-oxide derivative |

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions, leveraging its aromatic and amine functionalities.

Suzuki-Miyaura Coupling:

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

-

Application : Introduces aryl/heteroaryl groups to the methoxybenzyl ring .

Buchwald-Hartwig Amination:

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C.

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and isobutylene from the tert-butyl group.

-

Side Reactions : Competing ester hydrolysis may occur during prolonged storage in humid environments.

Aplicaciones Científicas De Investigación

Tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)piperidine-1-carboxylate: has several scientific research applications:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Biology: : Studied for its potential biological activity and interactions with biomolecules.

Medicine: : Investigated for its therapeutic potential in drug development.

Industry: : Utilized in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, while the methoxybenzyl group may influence the compound's binding affinity and specificity.

Comparación Con Compuestos Similares

Tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)piperidine-1-carboxylate: is unique due to its specific structural features. Similar compounds include:

Tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate: : Lacks the methoxybenzyl group.

Tert-Butyl 4-(4-methoxybenzyl)piperidine-1-carboxylate: : Lacks the aminomethyl group.

4-(Aminomethyl)benzylpiperidine: : Different functional groups and positions.

This compound .

Actividad Biológica

tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine derivative family. This compound has garnered attention for its potential biological activities, particularly in the realms of cancer therapy, neuroprotection, and enzyme inhibition. This article explores its biological activity based on recent research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C18H25N1O4 with a molecular weight of approximately 319.40 g/mol. The compound features a tert-butyl group, an aminomethyl moiety, and a methoxybenzyl group attached to a piperidine ring, contributing to its pharmacological properties.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study:

A study demonstrated that certain piperidine derivatives showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. The mechanism involved apoptosis induction and interference with cellular proliferation pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | FaDu | X | Apoptosis induction |

| Reference Drug (Bleomycin) | FaDu | Y | DNA damage |

2. Neuroprotective Effects

Piperidine derivatives are also being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The ability of these compounds to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes is crucial for improving cholinergic transmission in the brain.

Research Findings:

Studies have shown that compounds with similar structures can inhibit AChE effectively, with some derivatives displaying dual inhibition capabilities against both AChE and BuChE. This dual action is beneficial for enhancing cognitive function and reducing symptoms associated with Alzheimer's disease .

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| This compound | Z | W |

| Donepezil (Standard) | A | B |

3. Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes beyond cholinesterases. For example, it has been noted that certain piperidine derivatives exhibit inhibition of monoamine oxidase B (MAO-B), which plays a role in the metabolism of neurotransmitters.

Mechanism of Action:

The presence of specific functional groups in the piperidine structure enhances binding affinity to enzyme active sites, thereby increasing inhibitory potency .

Propiedades

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-[(4-methoxyphenyl)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-11-9-19(14-20,10-12-21)13-15-5-7-16(23-4)8-6-15/h5-8H,9-14,20H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOBCIDVHPSSIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)OC)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.